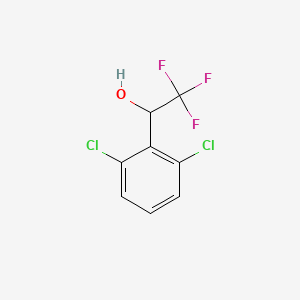

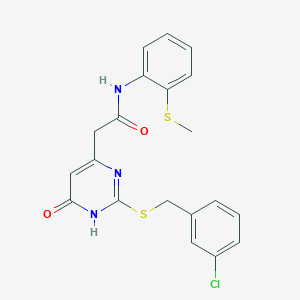

![molecular formula C8H6ClNS B2498006 7-Chloro-3-methylthieno[2,3-C]pyridine CAS No. 209287-21-8](/img/structure/B2498006.png)

7-Chloro-3-methylthieno[2,3-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine derivatives can involve domino reactions that include thioalkylation followed by cyclization processes. For instance, a study by Puvvala et al. (2017) demonstrated a one-pot synthesis approach leading to the formation of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatives through a domino reaction involving thioalkylation at the 3-position of methyl 4-chloropicolinate followed by in situ cyclization (Puvvala et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized using various spectroscopic techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, Moustafa and Girgis (2007) conducted a study on the crystal structure of related compounds, highlighting the utility of X-ray diffraction in elucidating the geometric parameters of heterocyclic compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, reflecting its rich chemistry. For instance, Fischer and Schneider (1980) explored 1,3-dipolar additions to 7-methylthieno[2,3-c]pyridine derivatives, revealing the compound's reactivity towards different dipolarophiles and the formation of various reaction products (Fischer & Schneider, 1980).

Scientific Research Applications

Synthesis and Derivatization

7-Chloro-3-methylthieno[2,3-C]pyridine derivatives are utilized in the synthesis of various chemical compounds. A notable example is the domino reaction that produces 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols, which are further derivatized into aminoaryl, aryloxy, and thioaryloxy derivatives. This process demonstrates the compound's versatility as a building block in chemical synthesis, providing a pathway to a diverse range of chemical entities (Puvvala, Jadhav, Narkhede, Farooq, & Reddy, 2017).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. Specific derivatives, such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, are chemically manipulated to create pyrimidinones and triazinones. Some of these synthesized compounds exhibit promising in vitro antimicrobial activities, indicating potential applications in the development of antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Structural and Catalytic Applications

The compound has also been used in the field of crystallography and catalysis. For instance, derivatives like 4‐(4‐Bromophenyl)‐2,5‐diethoxycarbonyl‐6‐methylthieno[2,3‐b]pyridine are studied for their crystal structures, providing insights into molecular arrangements and interactions, which are critical in materials science and drug design (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003). Additionally, certain complexes involving this compound have shown high catalytic activity for reactions like the Heck reaction, underlining its importance in synthetic organic chemistry (Das, Rao, & Singh, 2009).

Safety and Hazards

The safety data sheet (SDS) for 7-Chloro-3-methylthieno[2,3-C]pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

7-chloro-3-methylthieno[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHSWJPUDDAHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

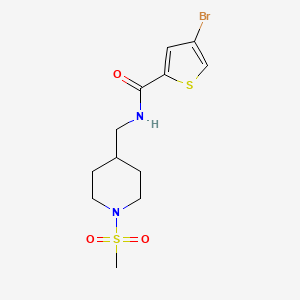

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

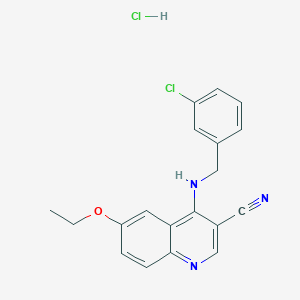

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)